3-Bromo-2-chloro-4,6-dimethylpyridine
Description
3-Bromo-2-chloro-4,6-dimethylpyridine is a halogenated pyridine derivative featuring bromine and chlorine substituents at the 3- and 2-positions, respectively, along with methyl groups at the 4- and 6-positions. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 |
InChI Key |
HFLWYLZSSVJGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Amino-2-bromo-4,6-dimethylpyridine
- Substituents: Amino group at 3-position, bromine at 2-position, methyl groups at 4- and 6-positions.
- Synthesis: Prepared via alkyltelluro functionalization of 3-aminopyridines using t-BuLi for ortho-lithiation, followed by reaction with elemental tellurium .
- Reactivity: The amino group enhances nucleophilic character, enabling radical trapping and subsequent functionalization. However, yields in alkyltelluro substitution reactions are modest (~40–60%) .
2-Bromo-3-cyano-4,6-dimethylpyridine
- Substituents: Bromine at 2-position, cyano group at 3-position, methyl groups at 4- and 6-positions.
- Synthesis: Derived from 3-cyano-4,6-dimethyl-2-pyridinol through bromination, achieving high yields (96%) .
- Reactivity: The electron-withdrawing cyano group stabilizes the pyridine ring, facilitating Suzuki-Miyaura cross-coupling reactions for drug discovery .
- Applications : Intermediate in catalytic chain-breaking antioxidants and agrochemicals .
2-Chloro-3-cyano-4,6-dimethylpyridine
- Substituents: Chlorine at 2-position, cyano group at 3-position, methyl groups at 4- and 6-positions.
- Bioactivity: Exhibits superior insecticidal activity against cowpea aphid compared to non-cyano analogs. The cyano group enhances electrophilic interactions with biological targets .
- Structure-Activity Relationship : Distyrylpyridine derivatives (e.g., compound 9) show higher bioefficacy than dimethylpyridines, highlighting the importance of extended π-systems in bioactivity .
2-n-Butyl-4,6-dimethylpyridine
- Substituents : n-Butyl group at 2-position, methyl groups at 4- and 6-positions.
- Synthesis : Produced via acylation of 2,4-lutidine with ethyl benzoate using n-BuLi. Acylation occurs preferentially at the 2-position (25:1 selectivity over 4-position) .
- Reactivity : The bulky n-butyl group sterically hinders electrophilic substitution but enhances stability in catalytic applications .
2-Bromo-4,6-dimethylpyridine
- Substituents : Bromine at 2-position, methyl groups at 4- and 6-positions.
- Commercial Availability : Widely available (CAS 4926-26-5) with 97% purity, used as a building block in medicinal chemistry .
- Applications : Intermediate in synthesizing ligands and coordination complexes due to its halogen-metal exchange reactivity .
3-Bromo-2-chloro-6-(methylthio)pyridine
- Substituents : Bromine at 3-position, chlorine at 2-position, methylthio group at 6-position.
- Electronic Effects : The methylthio group introduces strong electron-donating effects, altering regioselectivity in cross-coupling reactions compared to the dimethylpyridine analog .
Data Tables
Table 1. Substituent Effects on Reactivity and Bioactivity
| Compound | Key Substituents | Reactivity Highlights | Bioactivity/Applications | References |
|---|---|---|---|---|
| 3-Bromo-2-chloro-4,6-dimethylpyridine | Br (3), Cl (2), Me (4,6) | High halogen reactivity for cross-coupling | Pharmaceutical intermediates | [3, 11] |
| 3-Amino-2-bromo-4,6-dimethylpyridine | NH₂ (3), Br (2), Me (4,6) | Nucleophilic amino group enables functionalization | Antioxidant research | [1, 7] |
| 2-Bromo-3-cyano-4,6-dimethylpyridine | Br (2), CN (3), Me (4,6) | Stabilized ring for cross-coupling | Catalytic antioxidants, agrochemicals | [2, 4] |
| 2-Chloro-3-cyano-4,6-dimethylpyridine | Cl (2), CN (3), Me (4,6) | Enhanced insecticidal activity | Pest control agents | [4] |
Key Research Findings
Halogen Positioning : Bromine at the 3-position (vs. 2-position in 2-bromo analogs) increases steric hindrance, affecting coupling reaction efficiency .
Electron-Withdrawing Groups: Cyano substituents enhance electrophilic substitution resistance but improve bioactivity in insecticides .
Steric vs. Electronic Effects : Bulky substituents (e.g., n-butyl) reduce reaction rates but improve thermal stability .
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